molecular formula C20H21N3O2S B2482044 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide CAS No. 1251643-88-5

4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide

Cat. No.: B2482044
CAS No.: 1251643-88-5
M. Wt: 367.47
InChI Key: OFDLMMKRLOHHCC-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure incorporates a benzothiazole moiety linked to an N-benzylpiperidine carboxamide core. Benzothiazole derivatives are extensively investigated in scientific research for their diverse biological activities and are common scaffolds in the development of novel therapeutic agents . The N-benzylpiperidine carboxamide fragment is a recognized structural feature in compounds studied for neurological targets . The combination of these features makes this compound a valuable candidate for researchers exploring structure-activity relationships (SAR), particularly in the design of new small molecules for probing biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-19(21-14-15-6-2-1-3-7-15)23-12-10-16(11-13-23)25-20-22-17-8-4-5-9-18(17)26-20/h1-9,16H,10-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDLMMKRLOHHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazole ring . This is followed by the reaction of the benzothiazole derivative with piperidine and benzyl chloride under appropriate conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, ortho-aminothiophenol, and various catalysts such as silica-supported sodium hydrogen sulfate .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors and microwave irradiation to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and can significantly reduce reaction times compared to traditional batch processes .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductNotes
Acidic hydrolysis6M HCl, reflux, 12–18 h 4-(1,3-Benzothiazol-2-yloxy)piperidine-1-carboxylic acidRate depends on steric hindrance from the benzyl group.
Alkaline hydrolysis2M NaOH, 70°C, 8 h Same as aboveHigher selectivity for primary amides compared to secondary.

Oxidation Reactions

The piperidine ring and benzothiazole system are susceptible to oxidation:

Target SiteReagents/ConditionsProductNotes
Piperidine N-oxidationmCPBA (meta-chloroperbenzoic acid), DCM, RT, 6 h N-Oxide derivativeEnhances water solubility; modifies receptor binding.
Benzothiazole sulfurationH<sub>2</sub>O<sub>2</sub>/AcOH, 50°C, 4 h Sulfoxide or sulfone derivativesAlters electronic properties of the heterocycle.

Nucleophilic Substitution

The benzyl and benzothiazole-oxy groups participate in substitution reactions:

Reaction SiteReagents/ConditionsProductNotes
Benzyl groupNaH, alkyl halide (e.g., CH<sub>3</sub>I), DMF, 60°C N-Alkylated derivativesModifies lipophilicity; improves blood-brain barrier penetration.
Benzothiazole-oxy groupK<sub>2</sub>CO<sub>3</sub>, arylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, 80°C Aryl-substituted benzothiazoleSuzuki coupling expands aromatic diversity.

Reductive Transformations

The carboxamide and piperidine moieties can be reduced:

Reaction TypeReagents/ConditionsProductNotes
Carboxamide reductionLiAlH<sub>4</sub>, THF, reflux, 4 h 4-(1,3-Benzothiazol-2-yloxy)-N-benzylpiperidine-1-methylamineOver-reduction of benzothiazole is minimized at low temperatures.
Piperidine ring hydrogenationH<sub>2</sub>, Pd/C, MeOH, 50 psi, 24 h Hexahydro derivativeSaturates the piperidine ring, altering conformational flexibility.

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic attacks at specific positions:

Reaction TypeReagents/ConditionsProductNotes
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 h 5-Nitrobenzothiazole derivativeElectron-withdrawing groups direct nitration to the 5-position.
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, DCM, RT, 1 h 6-Bromo substitutionEnhances halogen bonding potential for target engagement.

Coupling Reactions

The carboxamide serves as a handle for cross-coupling:

Reaction TypeReagents/ConditionsProductNotes
Amide bond formationEDCl/HOBt, DIPEA, DMF, RT, 12 h Peptide-conjugated derivativesEnables prodrug strategies or targeted delivery.
Ullmann couplingCuI, 1,10-phenanthroline, K<sub>2</sub>CO<sub>3</sub>, DMSO, 100°C Biaryl piperidine analogsExpands aromatic pharmacophore space.

Photochemical Reactions

UV-induced reactions modify the benzothiazole system:

Reaction TypeReagents/ConditionsProductNotes
[2+2] CycloadditionUV light (254 nm), acetone, 24 h Cyclobutane-fused benzothiazoleStabilizes the excited state for fluorescence applications.

Key Mechanistic Insights

  • Friedel-Crafts Acylation : The piperidine carbonyl group can act as an electrophile in AlCl<sub>3</sub>-catalyzed reactions with aromatic systems .

  • Steric Effects : The N-benzyl group impedes nucleophilic attacks at the piperidine nitrogen, favoring substitutions at the benzothiazole-oxy position .

  • Electronic Modulation : Electron-withdrawing substituents on the benzothiazole ring increase the carboxamide’s susceptibility to hydrolysis .

Scientific Research Applications

Basic Information

  • IUPAC Name : 1-[[4-(1,3-benzothiazol-2-yloxy)phenyl]methyl]piperidine-4-carboxylic acid
  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : 368.5 g/mol
  • CAS Number : 841202-16-2

Structure

The structure of 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide consists of a benzothiazole moiety linked to a piperidine ring through a benzyl group. The presence of functional groups such as carboxamide and ether contributes to its biological activity.

Antinociceptive Activity

Research indicates that compounds similar to JNJ-26993135 exhibit significant antinociceptive properties by acting on the endocannabinoid system and modulating pain pathways. A study demonstrated that selective inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) using benzothiazole derivatives resulted in enhanced pain relief without the side effects associated with traditional analgesics .

Anticancer Potential

Benzothiazole derivatives have shown promise in cancer therapy due to their ability to interfere with cellular processes such as tubulin polymerization. A study highlighted the efficacy of benzothiazole-based compounds against various cancer cell lines, suggesting that JNJ-26993135 may possess similar anticancer properties . The dual inhibition of sEH and FAAH could enhance its therapeutic profile by targeting multiple pathways involved in tumor progression.

Neurological Disorders

The modulation of endocannabinoid signaling pathways makes JNJ-26993135 a candidate for treating neurological disorders such as anxiety and depression. Inhibition of FAAH has been linked to increased levels of anandamide, an endocannabinoid that promotes neuroprotection and mood stabilization . This compound's potential in treating anxiety-related conditions has been explored through various preclinical models.

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole derivatives are well-documented. JNJ-26993135 may exert its effects by inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammation . Research has shown that compounds targeting the FAAH pathway can significantly reduce inflammation in animal models.

Case Study 1: Pain Management

A recent observational study investigated the effects of JNJ-26993135 on chronic pain patients. The compound was administered alongside standard analgesics, resulting in a statistically significant reduction in pain scores compared to control groups. Patients reported fewer side effects, indicating a favorable safety profile .

Case Study 2: Cancer Cell Line Studies

In vitro studies were conducted using various cancer cell lines treated with JNJ-26993135. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis. These findings support further investigation into the compound's mechanism of action and its potential as an adjunct therapy in oncology .

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of benzothiazole, piperidine, and benzylcarboxamide groups. Key analogues and their distinguishing features are outlined below:

Compound Name / Identifier Core Structure Key Substituents Applications / Notes References
Target Compound Piperidine-1-carboxamide 4-(Benzothiazol-2-yloxy), N-benzyl Potential receptor modulation (inferred)
BGW (1-[[4-(1,3-benzothiazol-2-yloxy)phenyl]methyl]piperidine-4-carboxylic acid) Piperidine-4-carboxylic acid 4-(Benzothiazol-2-yloxy), phenylmethyl High-resolution crystallography studies
4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide (32) Piperidine-1-carboxamide 4-(4-Bromo-benzodiazol-2-one), N-cyclohexyl Potent inhibitor of 8-oxo-Gua glycosylase
Mefenacet (2-(1,3-benzothiazol-2-yloxy)-N-methylacetanilide) Acetanilide Benzothiazol-2-yloxy, N-methyl Herbicide (agricultural use)
1-(2-Furoyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide Piperidine-4-carboxamide 1-Furoyl, 4-methylbenzothiazole Experimental compound (unspecified use)

Structural Insights:

  • Benzothiazole vs. Benzodiazolone: The target compound’s benzothiazole ring (C7H4NS) differs from benzodiazolone (C6H4N2O) in electron distribution and hydrogen-bonding capacity. Bromo-substituted benzodiazolone derivatives (e.g., compound 32) exhibit enhanced inhibitory activity in enzymatic assays, likely due to increased electrophilicity .
  • Carboxamide vs. Carboxylic Acid: The substitution of N-benzylcarboxamide (target compound) for a carboxylic acid (BGW) significantly alters solubility and bioavailability. Carboxylic acids (pKa ~4-5) are ionized at physiological pH, favoring aqueous solubility, while carboxamides remain neutral, enhancing lipid bilayer penetration .
  • N-Substituent Effects: The benzyl group in the target compound provides moderate lipophilicity (logP ~1.8 inferred from BGW data ), whereas cyclohexyl (compound 32) or furanoyl () substituents may further modulate steric bulk and metabolic stability.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s benzylcarboxamide likely increases logP compared to BGW’s carboxylic acid (logP ~1.8 for BGW ). This property aligns with improved blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
  • Hydrogen-Bonding Capacity: The benzothiazole’s sulfur and nitrogen atoms, combined with the carboxamide’s carbonyl group, provide hydrogen-bond acceptors, facilitating target engagement. In contrast, mefenacet’s simpler acetanilide structure lacks this complexity, limiting its use to herbicide applications .

Biological Activity

4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20H20N2O3S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors that are crucial for cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain protein kinases, which play a vital role in cell proliferation and survival.
  • Antifungal Activity : Studies have demonstrated that it exhibits antifungal properties by disrupting fungal cell wall synthesis and function.

Antifungal Activity

Recent research has highlighted the compound's efficacy against various fungal strains. For instance, in a study assessing antifungal properties, it was found that:

  • Inhibition Concentrations (IC50) : The compound demonstrated IC50 values below 10 μg/mL against several fungi, outperforming some commercial fungicides like thifluzamide .
Fungal Strain IC50 (μg/mL) Comparison with Thifluzamide
Cercospora arachidicola< 2Superior
Rhizoctonia solani5Comparable

Protein Kinase Inhibition

The compound has also been evaluated for its potential as a protein kinase inhibitor. It shows promise in modulating pathways involved in cancer cell growth:

  • Targeted Kinases : It primarily inhibits kinases involved in tumor progression and metastasis.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on Antifungal Efficacy :
    • Objective : To determine the effectiveness of the compound against Rhizoctonia solani.
    • Findings : The compound exhibited a preventative potency of over 90% in inhibiting fungal growth, indicating strong antifungal activity.
  • Case Study on Plant Growth Promotion :
    • Objective : To assess the impact on plant growth parameters.
    • Findings : The compound significantly increased nitrate reductase activity and biomass in Arabidopsis thaliana, suggesting potential agricultural applications .

Q & A

Basic: What are the established synthetic routes for preparing 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzothiazole core via oxidative cyclization of o-aminothiophenol derivatives with aldehydes (e.g., using iodine or H₂O₂ as oxidants) .
  • Step 2: Coupling the benzothiazole-2-ol intermediate with a piperidine scaffold. This often employs nucleophilic aromatic substitution (SNAr) or Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) to attach the benzothiazol-2-yloxy group .
  • Step 3: Introduction of the N-benzyl carboxamide moiety via amide coupling (e.g., using HATU or EDC as coupling agents) .

Key Conditions:

  • Solvents: Polar aprotic solvents (DMF, DCM) enhance reactivity in SNAr and amidation steps .
  • Temperature: Elevated temperatures (80–120°C) improve reaction rates for cyclization and coupling .
  • Catalysts: Base additives (e.g., K₂CO₃) are critical for deprotonation in SNAr reactions .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Aromatic protons from the benzothiazole (δ 7.2–8.5 ppm) and benzyl group (δ 4.5–5.0 ppm for CH₂) confirm substitution patterns .
    • ¹³C NMR: Peaks at ~165 ppm indicate the carboxamide carbonyl group .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₀N₃O₂S: 390.1284) .
  • X-ray Crystallography: Resolves stereochemistry and confirms piperidine ring conformation (e.g., SHELX software for refinement) .

Advanced: How can regioselectivity challenges during benzothiazole-oxy group introduction be addressed?

Answer:
Regioselectivity is influenced by:

  • Electrophilic directing groups: Electron-withdrawing substituents on the benzothiazole ring direct coupling to specific positions .
  • Protecting groups: Temporary protection of the piperidine nitrogen (e.g., Boc groups) prevents undesired side reactions .
  • Catalytic systems: Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling in complex scaffolds .

Example: Using a Boc-protected piperidine intermediate improves yield (75% vs. 40% without protection) .

Advanced: What computational strategies predict the compound’s binding affinity for kinase targets?

Answer:

  • Molecular Docking (AutoDock/Vina): Screens against kinase ATP-binding pockets (e.g., CDK2 or EGFR) using crystal structures from the PDB .
  • Molecular Dynamics (MD) Simulations: Assesses stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) .
  • QSAR Models: Correlates substituent electronic parameters (Hammett σ) with inhibitory activity .

Case Study: Virtual screening identified a related benzothiazole-piperidine analog as a D1 protease inhibitor (IC₅₀ = 2.3 µM) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Purity variations: HPLC analysis (≥95% purity) and LC-MS are essential to exclude impurities .
  • Assay conditions: Standardize protocols (e.g., ATP concentration in kinase assays) to enable cross-study comparisons .
  • Structural analogs: Compare activity of derivatives (e.g., replacing N-benzyl with N-aryl groups) to isolate SAR trends .

Example: A methylsulfonyl-substituted analog showed 10-fold higher potency than the parent compound in cytotoxicity assays .

Basic: What in vitro assays are recommended for initial biological profiling?

Answer:

  • Enzyme Inhibition: Kinase-Glo assays (e.g., for CDKs or MAPKs) .
  • Cellular Viability: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .
  • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) .

Note: IC₅₀ values should be validated with dose-response curves (n ≥ 3 replicates) .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt formation: Hydrochloride salts enhance aqueous solubility (e.g., 4-isopropoxybenzamide hydrochloride derivatives) .
  • Prodrug design: Esterification of the carboxamide group (e.g., acetyl-protected prodrugs) improves membrane permeability .
  • Nanoparticle formulation: PLGA-based encapsulation increases plasma half-life .

Data: A prodrug analog achieved 40% oral bioavailability in rodent models .

Advanced: How can reaction byproducts be minimized during large-scale synthesis?

Answer:

  • Flow Chemistry: Continuous flow systems reduce side reactions (e.g., in amide coupling steps) .
  • Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy detects intermediates .
  • Design of Experiments (DoE): Optimizes parameters (e.g., solvent ratio, temperature) using response surface methodology .

Example: Flow synthesis improved yield from 60% (batch) to 85% with <2% impurities .

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Light sensitivity: Store in amber vials to prevent benzothiazole photodegradation .
  • Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
  • Temperature: –20°C storage in DMSO or ethanol solutions prevents dimerization .

Stability Data: No degradation observed after 6 months at –20°C under inert atmosphere .

Advanced: What mechanistic insights explain the compound’s selectivity for specific biological targets?

Answer:

  • Hydrogen bonding: The benzothiazole NH and carboxamide carbonyl form critical interactions with kinase hinge regions .
  • Steric effects: Bulky substituents (e.g., benzyl groups) block off-target binding pockets .
  • Electrostatic complementarity: Sulfur atoms in benzothiazole enhance hydrophobic interactions with nonpolar enzyme cavities .

Case Study: Mutation of Thr106 in CDK2 abolished inhibitory activity, confirming target engagement .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., DCM) .
  • Waste disposal: Neutralize acidic/basic byproducts before disposal .

Advanced: How can high-throughput screening (HTS) pipelines prioritize derivatives for further study?

Answer:

  • Library design: Focus on substituents with calculated LogP <5 and topological polar surface area (TPSA) <90 Ų for drug-likeness .
  • Primary screens: 384-well plate assays for kinase inhibition or cytotoxicity .
  • Hit validation: Dose-response curves and counter-screens against related targets (e.g., CYP450 isoforms) .

Example: A thiophene-substituted derivative showed >50% inhibition at 10 µM in a kinase panel .

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